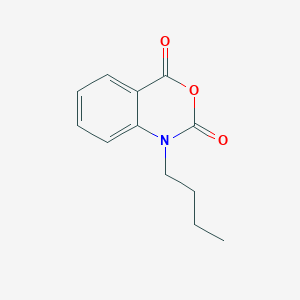
4,5-Dimethylbenzol-1,3-diamin
Übersicht
Beschreibung
4,5-Dimethylbenzene-1,3-diamine, also known as N1,N3-Dimethylbenzene-1,3-diamine, is an organic compound . It is a derivative of benzene, which is a monocyclic aromatic hydrocarbon . The compound has a molecular weight of 136.2 .
Synthesis Analysis
The compound has been used as a derivatization reagent for the LC-MS analysis of Sia isomers . The DMBA method was first evaluated using Sia reference standard, horse serum, and carp blood .
Molecular Structure Analysis
The molecular formula of 4,5-Dimethylbenzene-1,3-diamine is C8H12N2 . The InChI code is 1S/C8H12N2/c1-5-3-4-7(9)6(2)8(5)10/h3-4H,9-10H2,1-2H3 .
Chemical Reactions Analysis
4,5-Dimethylbenzene-1,3-diamine (DMBA) has been used as a derivatization reagent for the LC-MS analysis of Sia isomers . The results demonstrate that DMBA provides superior chromatographic separation efficiency and comparable MS/MS spectra to DMB .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4,5-Dimethylbenzene-1,3-diamine are not explicitly mentioned in the sources .
Wissenschaftliche Forschungsanwendungen
Synthese von Antibiotika
4,5-Dimethylbenzol-1,3-diamin kann als Baustein bei der Synthese von Dihydrophthalazin-basierten Antibiotika verwendet werden . Diese Verbindung ist besonders nützlich aufgrund ihrer starren Planarität, die eine enge Positionierung reaktiver Zentren ermöglicht, wodurch die Anlagerung zusätzlicher kondensierter Ringe erleichtert wird .
Synthese von Diarylaminen und 1,4-Dianilinobenzolen
This compound kann einen Austausch der Alkyliminogruppe erfahren, wenn es mit Anilinen behandelt wird, gefolgt von reduktiver Aromatisierung, um Diarylamine und 1,4-Dianilinbenzole zu liefern . Diese Verbindungen haben eine breite Palette von Anwendungen in verschiedenen Bereichen, darunter Materialwissenschaften und Pharmazeutika .
Synthese von Heterocyclen
α-Dicarbonyl-Derivate, die aus this compound synthetisiert werden können, sind vielseitige Substrate bei der Synthese einer Vielzahl von Verbindungen, einschließlich einer großen Anzahl von Heterocyclen . Heterocyclen sind Schlüsselstrukturen in vielen Pharmazeutika und Naturprodukten .
Synthese von chiralen α-Hydroxyketonen
α-Dicarbonyl-Derivate können auch bei der Synthese von chiralen α-Hydroxyketonen verwendet werden . Diese Verbindungen sind im Bereich der medizinischen Chemie aufgrund ihrer biologischen Aktivität wichtig .
Synthese von Übergangsmetall-Liganden
α-Dicarbonyl-Derivate können bei der Synthese von Übergangsmetall-Liganden verwendet werden . Diese Liganden sind im Bereich der anorganischen Chemie von entscheidender Bedeutung, insbesondere bei der Entwicklung von Katalysatoren .
Synthese von polymeren Photoinitiatoren
α-Dicarbonyl-Derivate zeigen interessante polymere Photoinitiator-Eigenschaften . Diese Verbindungen können bei der Synthese von Polymeren verwendet werden, die eine breite Palette von Anwendungen haben, von Verpackungsmaterialien bis hin zu biomedizinischen Geräten .
Wirkmechanismus
Target of Action
The primary target of 4,5-Dimethylbenzene-1,3-diamine is Nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase , an enzyme found in Salmonella typhimurium .
Mode of Action
It’s suggested that the compound may interact with its target through anelectron transfer-proton-coupled electron transfer (ET-PCET) mechanism . This interaction could lead to changes in the enzyme’s activity, affecting the biochemical pathways it is involved in .
Biochemical Pathways
Given its target, it’s likely that it impacts pathways involving theNicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase enzyme .
Pharmacokinetics
It’s important to note that these properties significantly impact the bioavailability of the compound .
Result of Action
Its interaction with the nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase enzyme suggests it may influence the enzyme’s activity and subsequently the biochemical pathways it is involved in .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
4,5-Dimethylbenzene-1,3-diamine plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase, an enzyme involved in the synthesis of alpha-ribazole-5’-phosphate from nicotinate mononucleotide and 5,6-dimethylbenzimidazole . These interactions are crucial for the compound’s role in biochemical pathways and its overall functionality in biological systems.
Cellular Effects
The effects of 4,5-Dimethylbenzene-1,3-diamine on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to impact the electrophilic aromatic substitution reactions in cells, which are essential for maintaining cellular stability and function
Molecular Mechanism
At the molecular level, 4,5-Dimethylbenzene-1,3-diamine exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. One notable mechanism involves the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . This intermediate undergoes further reactions, resulting in the compound’s biochemical activity and its influence on cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4,5-Dimethylbenzene-1,3-diamine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, affecting its efficacy and safety in in vitro and in vivo studies . Understanding these temporal effects is essential for optimizing its use in research and industrial applications.
Dosage Effects in Animal Models
The effects of 4,5-Dimethylbenzene-1,3-diamine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects. For instance, studies have shown that high doses of the compound can cause significant changes in cellular metabolism and gene expression, leading to potential toxicity . These findings underscore the importance of determining the appropriate dosage for safe and effective use.
Metabolic Pathways
4,5-Dimethylbenzene-1,3-diamine is involved in various metabolic pathways, interacting with enzymes and cofactors. It plays a role in the synthesis of complex organic molecules and affects metabolic flux and metabolite levels. For example, it is involved in the synthesis of alpha-ribazole-5’-phosphate, a crucial intermediate in the metabolic pathway
Transport and Distribution
The transport and distribution of 4,5-Dimethylbenzene-1,3-diamine within cells and tissues are critical for its activity and function. The compound interacts with specific transporters and binding proteins, affecting its localization and accumulation. Studies have shown that it can be transported across cell membranes and distributed to various cellular compartments, influencing its biochemical activity . Understanding these transport mechanisms is essential for optimizing its use in research and therapeutic applications.
Subcellular Localization
The subcellular localization of 4,5-Dimethylbenzene-1,3-diamine is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria or the endoplasmic reticulum, where it exerts its biochemical effects
Eigenschaften
IUPAC Name |
4,5-dimethylbenzene-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-5-3-7(9)4-8(10)6(5)2/h3-4H,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSWLOYIXJMPLNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90395710 | |
| Record name | 4,5-dimethylbenzene-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90395710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38353-98-9 | |
| Record name | 4,5-dimethylbenzene-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90395710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2,3-bis[(Z)-(4-chlorophenyl)methylidene]succinic acid](/img/structure/B1274882.png)
![1-[3,5-bis(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B1274884.png)




![3-Azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B1274894.png)

